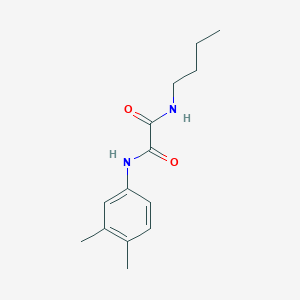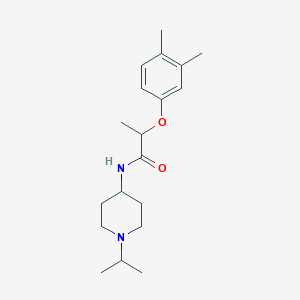
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MPPP, is a piperazine derivative that has been extensively studied for its potential use in scientific research. MPPP has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various aspects of the nervous system.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act primarily as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to increased dopamine release and activity. This increased activity can result in a variety of biochemical and physiological effects, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various aspects of the nervous system. For example, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to increase dopamine release in the brain, leading to increased activity in the mesolimbic reward pathway. This increased activity can result in feelings of pleasure and reward, which can be useful for studying the mechanisms of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine in scientific research is its ability to selectively target dopamine receptors in the brain. This allows researchers to study the effects of dopamine on various aspects of the nervous system in a controlled and precise manner. However, one of the limitations of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is its potential for abuse and addiction. Therefore, it is important to use 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine in a controlled and responsible manner to minimize the risk of abuse.
Direcciones Futuras
There are many potential future directions for research involving 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine. For example, researchers could investigate the potential therapeutic uses of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine for treating various neurological disorders, such as Parkinson's disease. Additionally, researchers could investigate the potential effects of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Finally, researchers could investigate the potential for developing new drugs based on the structure and mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine.
Métodos De Síntesis
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized using a variety of methods, but one of the most common involves the reaction of 1-(2-methyl-3-phenyl-2-propen-1-yl)piperazine with 3-phenyl-2-propen-1-amine under appropriate conditions. This reaction yields 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine as a white crystalline powder that can be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used extensively in scientific research to study a variety of topics related to the nervous system. For example, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used to investigate the role of dopamine receptors in drug addiction and the effects of various drugs on the central nervous system. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used to study the mechanisms of action of various drugs and to identify potential targets for drug development.
Propiedades
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2/c1-21(19-23-11-6-3-7-12-23)20-25-17-15-24(16-18-25)14-8-13-22-9-4-2-5-10-22/h2-13,19H,14-18,20H2,1H3/b13-8+,21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBNAYPWGSIPEP-FIIWLBIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)


![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)


![N-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4925805.png)

![7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4925817.png)